molecular formula C30H30N6O2S B11437855 7-[4-(acetylamino)phenyl]-2-[(2,4-dimethylbenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(acetylamino)phenyl]-2-[(2,4-dimethylbenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11437855
M. Wt: 538.7 g/mol
InChI Key: UYRFBYRKOBEPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(acetylamino)phenyl]-2-[(2,4-dimethylbenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its diverse biological activities. The presence of multiple functional groups, such as acetylamino, sulfanyl, and carboxamide, contributes to its reactivity and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(acetylamino)phenyl]-2-[(2,4-dimethylbenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the acetylamino group: This step involves the acetylation of an amino group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the sulfanyl group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.

    Final coupling reactions: The final product is obtained by coupling the intermediate compounds through amide bond formation using reagents like carbodiimides (e.g., EDCI) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions are scalable and can be performed in large reactors.

    Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

7-[4-(acetylamino)phenyl]-2-[(2,4-dimethylbenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Electrophilic reagents: Nitric acid, halogens (chlorine, bromine), sulfuric acid.

Major Products Formed

    Sulfoxides and sulfones: From oxidation of the sulfanyl group.

    Amino derivatives: From reduction of nitro groups.

    Substituted aromatic compounds: From electrophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and functional groups, it can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Material Science: The compound’s unique properties may make it suitable for developing new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 7-[4-(acetylamino)phenyl]-2-[(2,4-dimethylbenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulation of signaling pathways: It may influence signaling pathways by interacting with key proteins or nucleic acids, thereby affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    7-[4-(aminophenyl)]-2-[(2,4-dimethylbenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Similar structure but lacks the acetyl group.

    7-[4-(acetylamino)phenyl]-2-[(2,4-dimethylbenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

The uniqueness of 7-[4-(acetylamino)phenyl]-2-[(2,4-dimethylbenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and the triazolopyrimidine core. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C30H30N6O2S

Molecular Weight

538.7 g/mol

IUPAC Name

7-(4-acetamidophenyl)-2-[(2,4-dimethylphenyl)methylsulfanyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C30H30N6O2S/c1-18-10-11-23(19(2)16-18)17-39-30-34-29-31-20(3)26(28(38)33-24-8-6-5-7-9-24)27(36(29)35-30)22-12-14-25(15-13-22)32-21(4)37/h5-16,27H,17H2,1-4H3,(H,32,37)(H,33,38)(H,31,34,35)

InChI Key

UYRFBYRKOBEPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.